1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol
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Overview
Description
1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol is an organic compound with the molecular formula C13H19NO. This compound is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to a propanol group via an amino linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, particularly in the context of β2-adrenergic receptor modulation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the modulation of β2-adrenergic receptors. By blocking these receptors, it inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation affects various physiological processes such as heart function, lung function, and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: Similar structure but lacks the amino and propanol groups.
1,2,3,4-Tetrahydro-1-naphthylamine: Contains an amino group but lacks the propanol group.
Propranolol: A β-adrenergic blocker with a different structure but similar receptor modulation properties .
Uniqueness
1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol is unique due to its specific combination of the tetrahydronaphthalene moiety with an amino and propanol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10(15)9-14-13-7-6-11-4-2-3-5-12(11)8-13/h2-5,10,13-15H,6-9H2,1H3 |
InChI Key |
FPIOEMPTAYAWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCC2=CC=CC=C2C1)O |
Origin of Product |
United States |
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